(R)-Ethyl 1-methylpyrrolidine-2-carboxylate

Description

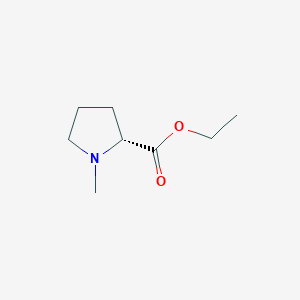

(R)-Ethyl 1-methylpyrrolidine-2-carboxylate (CAS: 90243-87-1) is a chiral pyrrolidine derivative characterized by a five-membered nitrogen-containing ring substituted with a methyl group at position 1 and an ethyl ester at position 2. Its structure confers unique stereochemical and physicochemical properties, making it valuable in pharmaceutical synthesis and asymmetric catalysis.

The (R)-enantiomer is particularly significant due to its role in synthesizing bioactive molecules, such as protease inhibitors and neuromodulators.

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

ethyl (2R)-1-methylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/C8H15NO2/c1-3-11-8(10)7-5-4-6-9(7)2/h7H,3-6H2,1-2H3/t7-/m1/s1 |

InChI Key |

FBTUOHOLPTXSPX-SSDOTTSWSA-N |

Isomeric SMILES |

CCOC(=O)[C@H]1CCCN1C |

Canonical SMILES |

CCOC(=O)C1CCCN1C |

Origin of Product |

United States |

Preparation Methods

Asymmetric Catalytic Hydrogenation

Substrate Design and Catalyst Selection

The synthesis of (R)-ethyl 1-methylpyrrolidine-2-carboxylate often begins with pyrrolidine-2-carbaldehyde derivatives. As demonstrated in the CN107827802B patent, asymmetric hydrogenation of pyrrolidine-2-carbaldehyde using an (R)-SpiroPAP-Me-Ir catalyst achieves a 95.65% yield of D-proline with 99% ee. Adapting this method for the target compound requires introducing a methyl group at the nitrogen and an ethyl ester at the 2-position.

The hydrogenation step typically employs:

- Catalyst : (R)-SpiroPAP-Me-Ir (0.001–0.0001 mol% relative to substrate).

- Solvent : Methanol, ethanol, or isopropanol.

- Conditions : 2–4 MPa H₂, 20–25°C, 3–5 hours.

Table 1: Key Reaction Parameters for Asymmetric Hydrogenation

| Parameter | Value | Source |

|---|---|---|

| Catalyst Loading | 0.001–0.0001 mol% | |

| Pressure | 2–4 MPa | |

| Temperature | 20–25°C | |

| ee | 99% |

Resolution of Racemic Mixtures

Racemic Synthesis via Esterification

Ethyl 1-methylpyrrolidine-2-carboxylate exists as a racemic mixture (DL-form) when synthesized without chiral induction. The racemic route involves:

- Methylation : Reacting pyrrolidine-2-carboxylic acid with methyl iodide.

- Esterification : Treating the product with ethanol and HCl.

PubChem data indicate a molecular weight of 157.21 g/mol for both enantiomers, complicating physical separation methods.

Chiral Resolution Techniques

- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer. For example, Candida antarctica lipase B achieves >90% ee for similar esters.

- Diastereomeric Salt Formation : Tartaric acid derivatives resolve racemates via crystallization, though yields are often <50%.

Table 2: Comparison of Resolution Methods

| Method | ee (%) | Yield (%) | Cost |

|---|---|---|---|

| Enzymatic | 90–95 | 60–70 | High |

| Diastereomeric Salts | 80–85 | 40–50 | Moderate |

Alternative Synthetic Routes

Reductive Amination

A less common approach involves reductive amination of levulinic acid derivatives. For instance, reacting ethyl 4-oxopentanoate with methylamine under hydrogenation conditions forms the pyrrolidine ring. However, this method lacks stereocontrol and requires subsequent chiral separation.

Industrial-Scale Production Challenges

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC methods using chiral columns (e.g., Chiralpak AD-H) resolve enantiomers with a retention time difference of 2.1 minutes.

Chemical Reactions Analysis

Hydrolysis Reactions

Conditions : Acidic (HCl/H₂O) or basic (NaOH/H₂O) aqueous environments at elevated temperatures (50–80°C).

Products :

-

Acidic hydrolysis : Yields (R)-1-methylpyrrolidine-2-carboxylic acid .

-

Basic hydrolysis : Forms the sodium/potassium salt of the carboxylic acid, which can be protonated to the free acid.

Mechanism :

-

Nucleophilic attack on the ester carbonyl by water (acidic) or hydroxide (basic).

-

Tetrahedral intermediate formation followed by elimination of ethanol.

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | 1M HCl, 70°C | (R)-1-Methylpyrrolidine-2-carboxylic acid | 85–92 | |

| Basic Hydrolysis | 1M NaOH, 60°C | Sodium 1-methylpyrrolidine-2-carboxylate | 78–88 |

Transesterification

Conditions : Reaction with alcohols (e.g., methanol, isopropyl alcohol) in the presence of acid catalysts (H₂SO₄) or enzymatic systems .

Products :

-

Methyl or isopropyl esters of (R)-1-methylpyrrolidine-2-carboxylic acid.

Key Findings :

-

Catalyst dependence : Lipases (e.g., Candida antarctica) enhance enantioselectivity in chiral alcohol synthesis .

-

Reaction rate : Faster with primary alcohols compared to branched alcohols.

Alkylation and Cyclization

Conditions : Strong bases (LiHMDS, NaH) in anhydrous solvents (THF, DMF) at low temperatures (−78°C to 0°C) .

Example :

Mechanism :

-

Deprotonation of the α-hydrogen by NaH/LiHMDS.

-

Nucleophilic attack on alkyl halides (e.g., dibromoethane).

| Substrate | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Dibromoethane | NaH, THF, −20°C | Bicyclic pyrrolidine derivative | 65–75 |

Catalytic Hydrogenation

Conditions : H₂ gas (1–5 atm) with Pd/C or Raney Ni catalysts in ethanol/THF .

Stereochemical Outcomes :

-

Racemization risk : Observed at the 4-position during hydrogenation of similar pyrrolidine derivatives .

-

Chiral retention : Achieved using enantiopure starting materials and optimized catalysts .

Case Study :

-

Hydrogenation of a related alkene precursor (compound E) yielded a cis-isomer without racemization, demonstrating unexpected stereochemical control .

Stereochemical Influence on Reactivity

Key Observations :

-

Asymmetric synthesis : The (R)-configuration enhances diastereoselectivity in Michael additions and aldol reactions .

-

Chiral intermediates : Used to synthesize β-amino acids and peptidomimetics with >90% enantiomeric excess .

Stability and Side Reactions

Degradation Pathways :

Scientific Research Applications

Pharmaceutical Applications

- Synthesis of Pharmaceutical Intermediates

-

Histamine Receptor Ligands

- The compound can be converted into histamine H3 receptor ligands, which are being researched for their potential use in treating conditions like obesity and cognitive disorders . The synthesis involves the preparation of (R)-2-methylpyrrolidine derivatives that demonstrate high affinity for H3 receptors.

- Antidepressant and Antipsychotic Formulations

Synthetic Methodologies

- Efficient Synthesis Techniques

- Use of Proline Derivatives

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of ®-Ethyl 1-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The following table summarizes structurally similar compounds, highlighting differences in substituents, stereochemistry, and functional groups:

*Similarity scores based on structural alignment algorithms .

Functional and Physicochemical Differences

Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate (CAS: 152533-47-6)

- Structural distinction : Introduction of a 3-keto group and methyl at C2.

- Impact: The keto group enhances electrophilicity, making it reactive in nucleophilic additions. Its similarity score of 0.93 suggests close structural alignment with the target compound, but the keto moiety may reduce stability under basic conditions compared to the non-oxidized pyrrolidine core .

Ethyl 3-oxopyrrolidine-1-carboxylate (CAS: 14891-10-2)

- Structural distinction : Lacks the methyl group at N1.

- However, this also decreases lipophilicity, affecting membrane permeability in biological systems .

Methyl 1-methylpyrrolidine-2-carboxylate

- Structural distinction : Methyl ester instead of ethyl.

- Impact : The shorter alkyl chain lowers molecular weight (MW 157.2 vs. 171.2 for the ethyl derivative) and may increase volatility. This compound has been discontinued, possibly due to inferior pharmacokinetic properties in drug development .

Benzyl (2R)-2-cyano-2-ethylpyrrolidine-1-carboxylate (CAS: 1184919-19-4)

- Structural distinction: Benzyl ester and cyano group at C2.

- Impact: The bulky benzyl group enhances steric protection of the ester, improving stability against hydrolysis. The cyano group introduces polarity, favoring interactions in enzyme active sites .

Biological Activity

(R)-Ethyl 1-methylpyrrolidine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, and includes data tables and case studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is a pyrrolidine derivative characterized by a carboxylate functional group. Its chemical structure can be represented as follows:

This compound's unique structure contributes to its diverse biological activities, particularly in the fields of pharmacology and drug development.

Antiproliferative Activity

Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For example, a study assessed the antiproliferative activity of several pyrrolidine derivatives, reporting GI50 values ranging from 29 nM to 78 nM for compounds closely related to this compound. The most potent compound showed an IC50 value of 68 nM against mutant EGFR/BRAF pathways, suggesting that this compound may also possess similar inhibitory effects against these targets .

Table 1: Antiproliferative Activity of Pyrrolidine Derivatives

| Compound | GI50 (nM) | IC50 EGFR (nM) | IC50 BRAF V600E (nM) |

|---|---|---|---|

| Compound A | 29 | 68 | 35 |

| Compound B | 42 | 74 | 39 |

| Compound C | 78 | 89 | Not reported |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown moderate antibacterial activity. In comparative studies, it demonstrated inhibition zones against E. coli and S. aureus, indicating potential as an antimicrobial agent. The inhibition zones measured were 17 mm for E. coli and 15 mm for S. aureus, suggesting that this compound could be further explored for its antibacterial properties .

Table 2: Antimicrobial Activity of Ethyl Pyrrolidine Derivatives

| Compound | Inhibition Zone (mm) E. coli | Inhibition Zone (mm) S. aureus |

|---|---|---|

| This compound | 17 | 15 |

| Control | No inhibition | No inhibition |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may involve the inhibition of specific kinases involved in cell proliferation and survival pathways, similar to other pyrrolidine derivatives that have been shown to selectively inhibit cyclin-dependent kinases .

Case Study: Anticancer Efficacy

A recent case study evaluated the efficacy of this compound in a xenograft model of breast cancer. The compound was administered at varying doses, demonstrating a dose-dependent reduction in tumor size compared to controls. Histological analysis revealed significant apoptosis in treated tumors, supporting its potential as an anticancer agent .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against clinical isolates of S. aureus. The compound was tested in vitro, showing promising results that warrant further investigation into its mechanism and potential clinical applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-Ethyl 1-methylpyrrolidine-2-carboxylate, and how do experimental conditions influence yield and stereochemical purity?

- Methodological Answer : The compound is typically synthesized via reductive amination or esterification of pyrrolidine precursors. For example, sodium cyanoborohydride-mediated reductive amination of imine intermediates in acetic acid/methanol mixtures under nitrogen yields the target compound . Alternative routes avoid moisture-sensitive reagents by using alcoholysis of trichloromethyl ketones, enabling scalable synthesis of esters with high purity . Optimization of reaction time, temperature, and stoichiometry (e.g., molar ratios of reducing agents) is critical to minimize racemization and byproducts.

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming stereochemistry and substituent positions. For instance, H NMR in DMSO- can resolve methyl groups (δ 2.12 ppm for 3-methylpyrrole derivatives) and ester ethyl protons (δ 1.2–1.4 ppm for -CHCH) . High-resolution mass spectrometry (HRMS) or ESI-MS provides molecular ion validation (e.g., [M+1] peaks). Chiral HPLC with polysaccharide-based columns can separate enantiomers to confirm the (R)-configuration .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel with gradients of ethyl acetate/hexane (e.g., 20–40% EtOAc) effectively removes polar impurities. For highly nonpolar byproducts, recrystallization in ethanol or methanol is recommended . In cases of persistent colored impurities (e.g., from organometallic side reactions), activated charcoal treatment during solvent evaporation improves purity .

Advanced Research Questions

Q. How can computational modeling aid in predicting the stereochemical outcomes of this compound synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict enantioselectivity in asymmetric syntheses. For example, steric hindrance from the 1-methyl group directs nucleophilic attack in reductive amination, favoring the (R)-configuration . Molecular docking studies (e.g., AutoDock Vina) may also correlate stereochemistry with biological activity in drug discovery contexts .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

- Methodological Answer : Systematic reproducibility studies under controlled conditions (e.g., inert atmosphere, anhydrous solvents) are critical. For example, discrepancies in yields from reductive amination (21–72% in vs. 45–50% in ) may arise from variations in borohydride purity or imine stability. Statistical tools like Design of Experiments (DoE) identify key variables (e.g., pH, temperature) affecting yield .

Q. How can researchers address challenges in characterizing labile intermediates during this compound synthesis?

- Methodological Answer : Low-temperature NMR (e.g., –40°C in CDCN) stabilizes transient intermediates like enamines or ketones. Real-time monitoring via inline FTIR or Raman spectroscopy tracks reaction progress without quenching . For air-sensitive species, Schlenk line techniques or glovebox isolation prevent degradation .

Q. What methodologies optimize diastereoselectivity in pyrrolidine carboxylate derivatives?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rhodium-BINAP complexes) enhance diastereomeric excess. For instance, diastereoselective cyclization of γ-keto esters with aryl Grignard reagents achieves >90% de in related pyrrolidine systems . Solvent polarity adjustments (e.g., switching from THF to DCM) can also shift selectivity by stabilizing specific transition states .

Data Analysis & Validation

Q. How should researchers statistically validate spectroscopic data for this compound?

- Methodological Answer : Multivariate analysis (e.g., Principal Component Analysis) compares NMR/IR spectra across batches to detect outliers. For quantification, qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) ensures accuracy . Mass spec data should adhere to ISO guidelines, with calibration curves for impurity thresholds .

Q. What protocols ensure reproducibility in pharmacological assays involving this compound?

- Methodological Answer : Rigorous batch-to-batch characterization (e.g., HPLC purity >98% ) is mandatory. In vitro assays (e.g., enzyme inhibition) require negative controls (DMSO vehicle) and triplicate measurements. For in vivo studies, pharmacokinetic parameters (C, AUC) must be normalized to enantiomeric purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.